![molecular formula C20H37O2- B1238755 Gadoleate](/img/structure/B1238755.png)
Gadoleate
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Overview
Description
Gadoleate is a unsaturated fatty acid anion that is the conjugate base of gadoleic acid, formed by deprotonation of the carboxylic acid group. It is an unsaturated fatty acid anion, an icosanoid anion and a long-chain fatty acid anion. It is a conjugate base of a gadoleic acid.
Scientific Research Applications
Magnetic Resonance Imaging (MRI) Enhancement
Gadolinium-based contrast agents, including gadoleate, have significantly advanced MRI technology, providing crucial, life-saving medical information. Over 450 million intravenous doses of these agents have been administered globally, showcasing an extremely favorable pharmacologic safety profile. Although concerns about gadolinium retention in human tissues have emerged, the safety implications remain unknown. Research efforts are prioritized to understand the mechanism, chemical forms, and potential clinical significance of gadolinium retention, particularly in vulnerable populations like children (McDonald et al., 2018).
Cardiovascular Hemodynamics and Oxygen Consumption
Studies have explored the effects of gadoleate derivatives on cardiac hemodynamics and myocardial oxygen consumption, analyzing their underlying mechanisms in treating coronary heart diseases. Research has indicated that gadoleate derivatives can dilate coronary arteries, reduce cardiac afterload, and improve cardiovascular performance by enhancing oxygen supply to the myocardium and effectively regulating the compliance of cardiac vessels (Zao-hua Zhang et al., 2005).
Neuroprotection and Tinnitus Treatment
Gadoleate derivatives, as part of the phencyclidine family with neuroprotective properties, have been investigated for their potential in treating sensorineural tinnitus. Studies on local administration of these derivatives to the cochlea have shown promising results in suppressing tinnitus symptoms, leading to suggestions for further research into controlled intracochlear delivery for effective and safe long-term treatment (G. Wenzel et al., 2010).
Cancer Therapy Enhancement
Motexafin gadolinium, a derivative of gadoleate, is recognized for its potential in enhancing the effects of radiation therapy and chemotherapy in cancer treatment. Clinical trials have demonstrated its safety and efficacy in increasing the time to neurologic progression when combined with whole-brain radiotherapy in lung cancer patients. The drug disrupts cancer cell antioxidant systems, contributing to cellular death and showcasing activity in metastatic non-small cell lung cancer (P. Carde et al., 2001).
Pregnancy and Neonatal Outcomes
Research on the impact of gadoleate exposure during pregnancy, particularly concerning first-trimester exposure, has indicated no adverse effects on pregnancy and neonatal outcomes. This addresses significant concerns since gadolinium derivatives are labeled as pregnancy category C by the FDA due to the lack of epidemiological studies in this area (M. De Santis et al., 2007).
properties
Product Name |
Gadoleate |
---|---|
Molecular Formula |
C20H37O2- |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(Z)-icos-9-enoate |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/p-1/b12-11- |
InChI Key |
LQJBNNIYVWPHFW-QXMHVHEDSA-M |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCC(=O)[O-] |
SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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